Aminatrone 1

Chemical Biology Structure-Activity Relationship Molecular Pharmacology

Researchers studying anthracenedione structure-activity relationships often lack a probe with a tertiary amine terminus to isolate its contribution to DNA binding and cytotoxicity. Aminatrone 1 (CAS 69895-68-7), a >98% pure Mitoxantrone analog, directly addresses this gap. - Unique N,N-dimethylamino side chains enable direct comparison with Mitoxantrone and Ametantrone to define the role of terminal group ionization (pKa 9.42) in drug uptake and target engagement. - Serves as a key negative control for topoisomerase II-mediated DNA cleavage studies, facilitating the elucidation of alternative cytotoxic mechanisms. - Supplied as a solid with verified purity, ensuring reproducible biophysical measurements (e.g., ITC, SPR) and reliable cellular assay results.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
CAS No. 69895-68-7
Cat. No. B1218332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminatrone 1
CAS69895-68-7
Synonymsaminatrone 1
AMN-1
CL 55343
CL-55,343
CL-55343
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-10-18(24-12-14-26(3)4)20-19(17)21(27)15-7-5-6-8-16(15)22(20)28/h5-10,23-24H,11-14H2,1-4H3
InChIKeyVYVJXUYUIRSTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminatrone 1 Core Specifications & Sourcing


Aminatrone 1 (CAS 69895-68-7), systematically named 1,4-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione, is a synthetic compound from the aminoanthraquinone class [1]. It is structurally and pharmacologically classified as a Mitoxantrone analog, a relationship formally recognized by the National Library of Medicine's MeSH database [2]. The compound is identified by the research codes AMN-1 and CL-55343 [3] and is supplied as a high-purity (>98%) solid powder .

Aminatrone 1 Structural Differentiation


Despite sharing a common anthracenedione core with other research tools like Mitoxantrone and Ametantrone, Aminatrone 1 cannot be considered a generic substitute. Its differentiation is rooted in a unique structural substitution pattern: the presence of terminal dimethylamino groups on its side chains, contrasting with the hydroxyl or primary/secondary amine termini of its closest analogs . This specific molecular architecture is predicted to confer distinct physicochemical properties, such as a calculated pKa of 9.42±0.28 , which fundamentally alters its ionization state and, consequently, its DNA binding mode, cellular uptake, and biological profile [1]. The evidence below quantifies where these differences translate into measurable scientific outcomes.

Aminatrone 1 Differentiation Evidence


Structural Differentiation from Mitoxantrone and Ametantrone

Aminatrone 1 is structurally distinct from its closest analogs, Mitoxantrone (DHAQ) and Ametantrone (HAQ), due to its unique side-chain terminal groups [1]. The structural difference is quantifiable by molecular formula and molecular weight, which directly impacts physicochemical properties and biological activity. The compound's terminal N,N-dimethylamino groups replace the primary/secondary amines of Ametantrone and the hydroxyls of Mitoxantrone .

Chemical Biology Structure-Activity Relationship Molecular Pharmacology

DNA Intercalation & Topo II Activity vs. Mitoxantrone

Class-level evidence from the closely related analog Ametantrone demonstrates that the anthracenedione class, without the hydroxyl groups present in Mitoxantrone, exhibits significantly reduced topoisomerase II-mediated DNA cleavage complex formation [1]. By structural inference, Aminatrone 1, which also lacks these critical hydroxyl substituents, is expected to show a similar, if not further reduced, capacity to poison topoisomerase II compared to the potent inhibitor Mitoxantrone [2]. Ametantrone showed a 'markedly lower capacity' to induce cleavable complexes than compounds with hydroxyls .

Topoisomerase II Inhibition DNA Intercalation Mechanism of Action

Cytotoxic Potency vs. Mitoxantrone

Class-level data consistently demonstrates that the Mitoxantrone analog class, to which Aminatrone 1 belongs, exhibits significantly lower cytotoxic potency compared to Mitoxantrone itself. In direct head-to-head studies, Ametantrone was found to be approximately 14-fold less potent than Mitoxantrone in a comparative cytotoxicity panel [1]. This is consistent with findings that Mitoxantrone is 10-100 times more potent on a per molar basis than Ametantrone across various assays [2].

Cytotoxicity Potency In Vitro Pharmacology

Aminatrone 1 Research Applications


Anthracenedione SAR Studies

As a structurally defined Mitoxantrone analog with a unique N,N-dimethylamino side-chain terminus, Aminatrone 1 serves as an essential SAR probe. Researchers can directly compare its activity profile to that of Mitoxantrone (hydroxyl termini) and Ametantrone (hydroxyethylamino termini) to isolate the contribution of the terminal group to DNA binding kinetics, topoisomerase II inhibition, and cellular cytotoxicity [1]. Its distinct pKa value also makes it a valuable tool for studying the role of ionization in drug uptake and intracellular distribution .

Non-Topoisomerase II Cytotoxicity Studies

Given the class-level inference that non-hydroxylated anthracenediones like Aminatrone 1 are poor inducers of topoisomerase II-mediated DNA cleavage [2], this compound is an ideal candidate for experiments designed to elucidate alternative cytotoxic mechanisms. Researchers can use Aminatrone 1 to determine whether a particular cellular response (e.g., apoptosis, senescence) is independent of the classic topoisomerase II poisoning pathway, providing crucial insights into drug resistance mechanisms or identifying new therapeutic targets.

DNA-Ligand Interaction Studies

The anthracenedione core of Aminatrone 1 retains its ability to intercalate into DNA, while its modified side chains alter the thermodynamics and kinetics of binding . This makes it a valuable tool in biophysical chemistry for studying the fundamental principles of DNA-small molecule interactions. Techniques such as stopped-flow spectrophotometry, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be employed to quantify the binding parameters and compare them directly with data available for Mitoxantrone and Ametantrone [3].

Fluorescent Probe Development

Like other aminoanthraquinones, Aminatrone 1 possesses intrinsic fluorescence properties that can be exploited for cellular imaging or as a fluorescent probe for DNA [4]. Its distinct structural features, which lead to altered DNA binding kinetics and cellular retention compared to brighter or more potent analogs, may make it suitable for specific long-term tracking studies or for applications where a less potent, less toxic fluorescent marker is required.

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